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1-Tetralone
CAS No.: 529-34-0
Cat. No.: VC20871806
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 529-34-0 |
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Molecular Formula | C10H10O |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 3,4-dihydro-2H-naphthalen-1-one |
Standard InChI | InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 |
Standard InChI Key | XHLHPRDBBAGVEG-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2C(=O)C1 |
Canonical SMILES | C1CC2=CC=CC=C2C(=O)C1 |
Boiling Point | 255-257 °C @ 760 MM HG |
Colorform | LIQUID |
Flash Point | 265 °F |
Melting Point | 8.0 °C 8 °C |
Introduction
Chemical Identity and Physical Properties
1-Tetralone (CAS No. 529-34-0) is characterized by the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . In its pure form, it exists as a colorless oil with a faint odor, though commercial samples often appear as a clear amber to brown oily liquid .
Table 1. Physical Properties of 1-Tetralone
The structure of 1-tetralone features a tetralin ring system with a ketone group at the 1-position. This structural arrangement contributes to its unique reactivity profile, particularly at the alpha position to the carbonyl group, which shows enhanced reactivity in various chemical transformations.
Synthesis Methods
Several methods have been developed for the synthesis of 1-tetralone, reflecting its importance in organic chemistry. The most common synthetic approaches are discussed below.
Friedel-Crafts Intramolecular Acylation
The most widely employed industrial method for 1-tetralone synthesis involves the intramolecular cyclization of 4-phenylbutanoic acid. This reaction is typically catalyzed by strong acids such as polyphosphoric acid or methanesulfonic acid .
4-Phenylbutanoic acid itself is accessible through catalytic hydrogenation of 3-benzoylpropanoic acid using a palladium catalyst. The 3-benzoylpropanoic acid can be obtained via a Haworth reaction (a variant of the Friedel-Crafts reaction) from benzene and succinic anhydride .
The cyclization reaction can be conducted using various catalysts:
Reaction of Aromatic Hydrocarbons with γ-Lactone
A Japanese patent describes a one-step method for producing 1-tetralones from readily available aromatic hydrocarbons and γ-lactone in the presence of a Lewis acid catalyst . This approach offers a more direct synthetic route without requiring pre-functionalized starting materials.
Silver-Catalyzed Ring Expansion
A more recent approach involves the regioselective synthesis of 1-tetralones via silver-catalyzed ring expansion of tertiary cyclobutanols . This method operates under mild reaction conditions and works well regardless of the electronic properties and steric hindrance of substituents, making it a practical method to access diverse 1-tetralone building blocks.
Oxidation of Tetralin
1-Tetralone can also be prepared through selective oxidation of tetralin. An environmentally friendly approach using layered double hydroxide-hosted sulphonato-salen-nickel(II) complex (LDH-[Ni-salen]) as a catalyst has been developed. This method operates at room temperature using a combination of trimethylacetaldehyde and molecular oxygen .
Microwave-Promoted Synthesis
A modern synthetic approach involves microwave irradiation of O-phenyloximes to produce 1-tetralones via N–O homolysis, 1,5-hydrogen atom transfer (HAT), and cyclization of a radical intermediate onto an aromatic ring. The hydrogen atom transfer step is facilitated by coordination of Lewis acid InCl₃·H₂O to an iminyl radical. This reaction offers advantages of being rapid and having a broad substrate scope .
Chemical Reactions of 1-Tetralone
1-Tetralone undergoes a variety of chemical transformations, making it a versatile building block in organic synthesis.
Reduction Reactions
1-Tetralone can be reduced via several methods:
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Birch reduction with lithium in liquid ammonia yields 1,2,3,4-tetrahydronaphthalene
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Calcium in liquid ammonia at -33°C reduces 1-tetralone to 1-tetralol in 81% yield
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Sodium borohydride or lithium aluminum hydride can be used for selective reduction of the ketone group to form 1-tetralol
Interestingly, the reduction of 1-tetralones to the corresponding alcohols generally results in a decrease in monoamine oxidase (MAO) inhibition potency, an important consideration for pharmaceutical applications .
Reactions at the α-Methylene Group
The methylene group in the α-position to the ketone group is particularly reactive:
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Reaction with formaldehyde (as trioxane) in the presence of trifluoroacetic acid salt of N-methylaniline yields 2-methylene-1-tetralone with up to 91% yield
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Reaction with methanol at 270-290°C produces 2-methyl-1-naphthol in 66% yield through dehydrogenation and formation of the aromatic naphthalene ring system
Aromatization Reactions
1-Tetralone can be converted to 1-naphthol through aromatization:
This transformation is particularly important as 1-naphthol serves as a starting material for commercially significant compounds like the insecticide carbaryl and beta-blockers such as propranolol .
Condensation Reactions
1-Tetralone readily participates in condensation reactions:
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Crossed aldol condensation with substituted pyridinylaldehydes yields chalcones with potential anticancer and antimicrobial activity
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The oxime of 1-tetralone reacts with acetic anhydride, leading to aromatization of the cycloalkanone ring and formation of N-(1-naphthyl)acetamide
Applications of 1-Tetralone
Pharmaceutical Applications
1-Tetralone and its derivatives have shown considerable promise in pharmaceutical research, particularly as enzyme inhibitors and potential drug candidates.
Monoamine Oxidase (MAO) Inhibition
Numerous studies have demonstrated that 1-tetralone derivatives are potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. These compounds have potential applications in the treatment of neuropsychiatric and neurodegenerative disorders such as depression and Parkinson's disease .
A comprehensive study of 33 1-tetralone and 4-chromanone derivatives found eight submicromolar MAO-A inhibitors and 28 submicromolar MAO-B inhibitors, with all compounds acting as specific inhibitors of the MAO-B isoform. The most potent inhibitor identified was a 1-tetralone derivative with IC₅₀ values of 0.036 and 0.0011 µM for MAO-A and MAO-B, respectively .
Research on C7-substituted α-tetralone derivatives has further demonstrated their potential as MAO inhibitors:
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Fifteen C7-substituted α-tetralone derivatives with arylalkyloxy substitution showed high inhibition potencies toward MAO-B with all compounds possessing IC₅₀ values in the submicromolar range (0.00089-0.047 μM)
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Thirteen of these compounds were also potent MAO-A inhibitors with IC₅₀ values in the submicromolar range (0.010-0.741 μM)
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All compounds were selective for MAO-B over the MAO-A isoform
Other Pharmaceutical Applications
1-Tetralone derivatives have been investigated for various other pharmacological activities:
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As reagents in the synthesis of amino-pyrazolopyridines with anti-NF-κB and pro-apoptotic potential
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In the development of chalcones with anticancer and antimicrobial properties
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As intermediates in the synthesis of compounds with biological activity against pathogens including Escherichia coli, Klebsiella pneumonia, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, Cryptococcus neoformans var. grubii, and Candida albicans
Industrial Applications
The most significant industrial application of 1-tetralone is as a precursor in the synthesis of 1-naphthol, which is used in the production of insecticides and pharmaceutical compounds . Additionally, 1-tetralone serves as a versatile building block for the synthesis of various agrochemicals and dyes .
Structure-Activity Relationships
Research on 1-tetralone derivatives has revealed important structure-activity relationships, particularly regarding MAO inhibition:
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Position of substitution significantly influences MAO inhibition potency
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Substitution on C7 leads to more potent inhibition than substitution on C6, which in turn is more potent than substitution on C5
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Derivatives containing chlorine are generally more potent MAO-A inhibitors compared to the corresponding unsubstituted homologues
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Reduction of 1-tetralones to the corresponding alcohols typically results in decreased MAO inhibition potency
For 6-Methoxy-1-tetralone (CAS 1078-19-9), a specific derivative of interest, the methoxy group at the sixth position confers unique reactivity and has applications in pharmaceutical synthesis.
These classifications indicate that 1-tetralone is harmful if swallowed and requires appropriate safety precautions during handling.
Recent Research Developments
Recent research on 1-tetralone has focused on developing novel synthetic methodologies and exploring its potential in medicinal chemistry:
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Microwave-promoted synthesis via iminyl radical-mediated 1,5-hydrogen atom transfer offers a rapid approach with broad substrate scope
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Room-temperature oxidation of tetralin to 1-tetralone using environmentally friendly catalysts presents a more sustainable synthetic route
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Regioselective synthesis via silver-catalyzed ring expansion provides access to diverse 1-tetralone building blocks under mild reaction conditions
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Structure-activity relationship studies continue to reveal the potential of 1-tetralone derivatives as MAO inhibitors for treating neuropsychiatric and neurodegenerative disorders
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Investigation of nitration strategies for 1-tetralone to introduce -NO₂ functionality at various positions, which can then be replaced by a wide range of functional groups
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